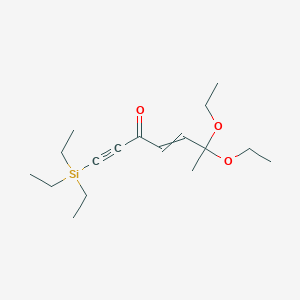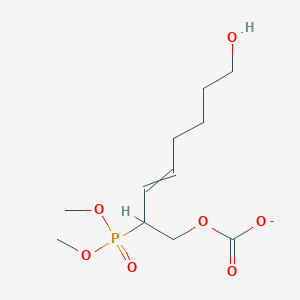![molecular formula C34H40BrOP B12520228 Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide CAS No. 651331-83-8](/img/structure/B12520228.png)
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide is a chemical compound with the molecular formula C34H40BrOP. It is a phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction scheme can be represented as follows:
Ph3P+R-Br→Ph3P+RBr−
where Ph represents a phenyl group and R represents the 9-(phenylmethoxy)nonyl group. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide, alkoxide, and amines.
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and natural products.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: The compound is used in the preparation of polymer-supported phosphonium salts, which have applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The bromide anion can also participate in reactions, acting as a leaving group in substitution reactions .
Comparación Con Compuestos Similares
Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide can be compared with other similar phosphonium salts, such as:
- Phosphonium, triphenylmethyl-, bromide
- Phosphonium, triphenylpropyl-, bromide
- Phosphonium, triphenylbutyl-, bromide
These compounds share similar chemical properties and reactivity but differ in the alkyl group attached to the phosphonium cation. The unique structure of this compound, with its 9-(phenylmethoxy)nonyl group, imparts specific reactivity and applications that distinguish it from other phosphonium salts .
Propiedades
Número CAS |
651331-83-8 |
|---|---|
Fórmula molecular |
C34H40BrOP |
Peso molecular |
575.6 g/mol |
Nombre IUPAC |
triphenyl(9-phenylmethoxynonyl)phosphanium;bromide |
InChI |
InChI=1S/C34H40OP.BrH/c1(2-4-18-28-35-30-31-20-10-6-11-21-31)3-5-19-29-36(32-22-12-7-13-23-32,33-24-14-8-15-25-33)34-26-16-9-17-27-34;/h6-17,20-27H,1-5,18-19,28-30H2;1H/q+1;/p-1 |
Clave InChI |
SCIZISHAENXXFP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

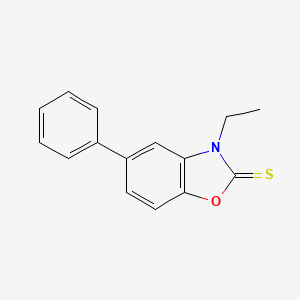
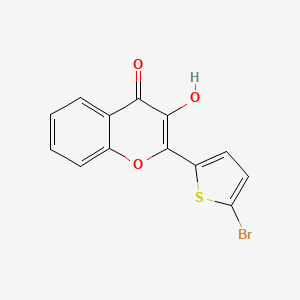

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)

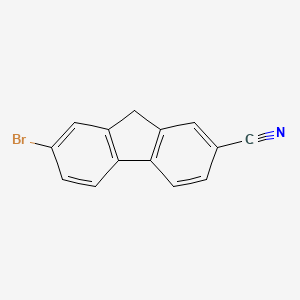
![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
